4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide
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Overview
Description
N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE is a complex organic compound that features a morpholine ring attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE typically involves the reaction of a benzothiophene derivative with a morpholine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]ACRIDINE-4-CARBOXAMIDE: Another compound with a similar structure but different functional groups.
2-(4-MORPHOLINYL)ETHYL ISOTHIOCYANATE: Shares the morpholine moiety but has different chemical properties and applications.
Uniqueness
N-[2-(4-MORPHOLINYL)ETHYL]-4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBOXAMIDE is unique due to its specific combination of a benzothiophene core and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-5-6-17-7-9-19-10-8-17)14-13-4-2-1-3-12(13)11-20-14/h11H,1-10H2,(H,16,18) |
InChI Key |
DGPHFMDTSOGVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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